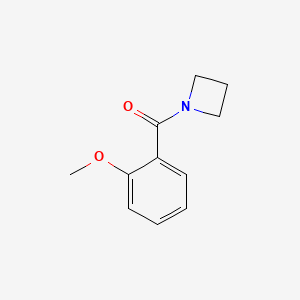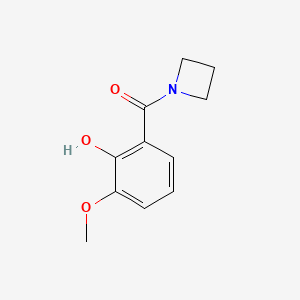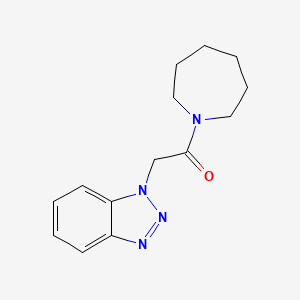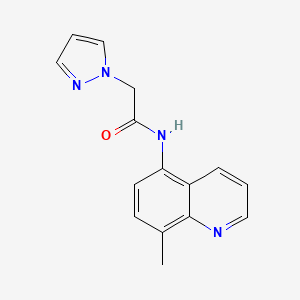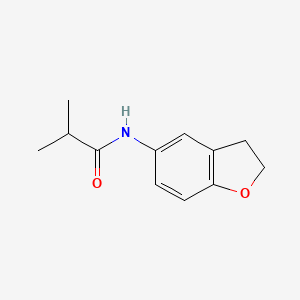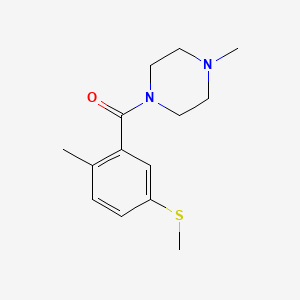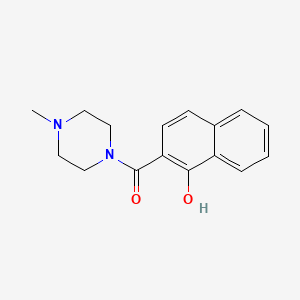
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide, commonly known as ACC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACC is a cyclic amide that contains a chlorophenyl group and an acetamido group, making it a versatile compound for various scientific studies.
作用机制
The mechanism of action of ACC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer development. ACC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACC has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. ACC has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. In addition, ACC has been shown to exhibit antiviral properties against certain viruses, such as the human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the advantages of using ACC in lab experiments is its versatility. It can be used for various scientific studies, including anti-inflammatory, anti-cancer, and anti-viral studies. It is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of using ACC in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. In addition, ACC has not yet been extensively studied in vivo, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on ACC. One potential direction is to study its efficacy in treating various types of cancer, including breast, lung, and prostate cancer. Another potential direction is to study its potential use in treating viral infections, such as HIV and hepatitis C virus (HCV). Additionally, more research is needed to determine the safety and efficacy of ACC in vivo, and to develop more efficient synthesis methods for the compound. Overall, ACC has significant potential for various scientific studies and therapeutic applications, and further research is warranted to fully explore its potential.
Conclusion:
In conclusion, N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use in treating various diseases. While more research is needed to fully understand its mechanism of action and efficacy in vivo, ACC has significant potential for various scientific studies and therapeutic applications.
合成方法
The synthesis of ACC involves the reaction of 4-acetamido-3-chlorobenzoic acid with cyclopentanecarbonyl chloride in the presence of a catalyst. The reaction proceeds through an acid chloride intermediate, which then reacts with the cyclopentanecarbonyl chloride to form the final product. The yield of ACC can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学研究应用
ACC has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ACC has been studied for its potential use in treating various diseases, including cancer, viral infections, and inflammatory disorders. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
属性
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(18)16-13-7-6-11(8-12(13)15)17-14(19)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGQFFMADNKGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

